molecular formula C18H22N4OS B2641445 N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide CAS No. 2034319-88-3

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide

Cat. No.: B2641445
CAS No.: 2034319-88-3
M. Wt: 342.46
InChI Key: GSARLQFGMKACFB-UHFFFAOYSA-N
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Description

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a complex organic compound that features a unique combination of a cinnoline ring, a piperidine ring, and a thiophene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide typically involves multiple steps, starting with the preparation of the cinnoline and piperidine intermediates. The key steps include:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and automated systems to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient processes, would be essential to minimize environmental impact.

Chemical Reactions Analysis

Types of Reactions

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide can undergo various types of chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The cinnoline ring can be reduced to form dihydrocinnoline derivatives.

    Substitution: The piperidine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) or hydrogen peroxide (H2O2) can be used.

    Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, dihydrocinnoline derivatives, and various substituted piperidine derivatives.

Scientific Research Applications

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a therapeutic agent due to its unique structural features that may interact with various biological targets.

    Material Science: The compound’s electronic properties make it a candidate for use in organic semiconductors and photovoltaic cells.

    Biological Research: It is studied for its potential effects on cellular pathways and its ability to modulate enzyme activity.

Mechanism of Action

The mechanism of action of N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to the active site of enzymes, inhibiting their activity, or interact with receptors to modulate signal transduction pathways. The exact molecular targets and pathways involved are subjects of ongoing research.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide is unique due to its combination of a cinnoline ring, a piperidine ring, and a thiophene ring. This structural arrangement provides distinct electronic and steric properties, making it a valuable compound for various applications in medicinal chemistry and material science.

Biological Activity

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, efficacy in various biological assays, and structure-activity relationships (SAR).

Chemical Structure and Properties

The compound has the following structural formula:

  • Molecular Formula: C24H26N4O2S
  • Molecular Weight: 434.56 g/mol

Structural Representation

N 1 5 6 7 8 tetrahydrocinnolin 3 yl piperidin 4 yl thiophene 2 carboxamide\text{N 1 5 6 7 8 tetrahydrocinnolin 3 yl piperidin 4 yl thiophene 2 carboxamide}

Research indicates that this compound exhibits activity against various targets. The compound's structure allows it to interact with specific enzymes and receptors, contributing to its biological effects.

Antiviral Activity

A study evaluated the antiviral properties of related compounds against HIV-1 strains. The results showed that certain derivatives exhibited significant potency with EC50 values ranging from 1.75 nmol/L to 173 nmol/L. For instance:

CompoundEC50 (nmol/L)CC50 (μmol/L)Selectivity Index (SI)
9a2.2021597,727
15a1.7511766,857
ETR2.813.981,421

These findings suggest that modifications in the piperidine and thiophene moieties significantly influence antiviral activity.

Cytotoxicity Assessment

The cytotoxicity of this compound was assessed using the MTT assay. The selectivity index (SI), calculated as CC50/EC50 ratio, indicates a favorable therapeutic window for certain derivatives over existing antiviral agents.

Structure-Activity Relationships (SAR)

The SAR analysis highlights that substituents on the piperidine and thiophene rings play a crucial role in modulating biological activity. For example:

  • Piperidine Substituents: Variations in the piperidine ring significantly affect binding affinity and potency against HIV.
  • Thiophene Modifications: Changes in the thiophene structure can enhance solubility and improve interaction with target proteins.

Key Findings from SAR Studies

Research has demonstrated that:

  • Larger substituents on the phenyl ring can reduce anti-HIV potency.
  • Specific functional groups enhance binding to the NNRTI-binding pocket of HIV reverse transcriptase.

Case Studies and Research Findings

Several studies have investigated the biological activities of related compounds:

  • Antiviral Efficacy: A study found that compounds similar to this compound showed moderate to excellent anti-HIV activity.
  • Cytotoxicity Profiles: Investigations revealed that while some derivatives had low cytotoxicity (high SI), others displayed significant toxicity at therapeutic doses.

Comparative Analysis Table

Study ReferenceCompound TestedEC50 (nmol/L)CC50 (μmol/L)SI
9a2.2021597,727
15a1.7511766,857
ETR2.813.981,421

Properties

IUPAC Name

N-[1-(5,6,7,8-tetrahydrocinnolin-3-yl)piperidin-4-yl]thiophene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H22N4OS/c23-18(16-6-3-11-24-16)19-14-7-9-22(10-8-14)17-12-13-4-1-2-5-15(13)20-21-17/h3,6,11-12,14H,1-2,4-5,7-10H2,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GSARLQFGMKACFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=NN=C(C=C2C1)N3CCC(CC3)NC(=O)C4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

342.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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